Benzenebutanammonium Bromide
Description
Properties
Molecular Formula |
C10H16BrN |
|---|---|
Molecular Weight |
230.14 g/mol |
IUPAC Name |
4-phenylbutan-1-amine;hydrobromide |
InChI |
InChI=1S/C10H15N.BrH/c11-9-5-4-8-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,11H2;1H |
InChI Key |
QXIMNYDFEQNJNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCN.Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The synthesis of benzyltributylammonium bromide typically follows one of several general approaches, all centered around quaternization reactions of tertiary amines. These methods are adaptations of well-established procedures for preparing quaternary ammonium salts.
Key Starting Materials
The synthesis of benzyltributylammonium bromide requires specific starting materials:
Detailed Preparation Methods
Method 1: Direct Quaternization of Tributylamine
This method involves the direct reaction of tributylamine with benzyl bromide, analogous to the synthesis of tetrabutylammonium bromide. The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen of tributylamine attacks the benzyl carbon, displacing the bromide.
Reaction Procedure
- A mixture of tributylamine and benzyl bromide in a 1:1 molar ratio is prepared in acetonitrile
- The reaction is carried out under an inert atmosphere (typically nitrogen or argon) to prevent oxidation of the amine
- The reaction mixture is refluxed for 18-24 hours
- After cooling, the solvent is removed by distillation
- The residue is dissolved in water, creating an aqueous layer containing the product
- The aqueous layer is washed with an immiscible organic solvent
- The product is recovered by evaporation of the aqueous layer
This procedure is adapted from similar methods used for tetrabutylammonium bromide synthesis, where reaction times of 12-24 hours are commonly employed, with preferred times being 18-24 hours for optimal yields.
Reaction Conditions
Based on analogous quaternary ammonium bromide syntheses, the following conditions are typically employed:
| Parameter | Condition | Notes |
|---|---|---|
| Temperature | Reflux temperature of acetonitrile (~82°C) | Higher temperatures can accelerate the reaction but may lead to side reactions |
| Reaction time | 18-24 hours | Shorter times result in lower yields |
| Solvent amount | 100-500 mL per mole of tributylamine | Typically about 200 mL per mole |
| Atmosphere | Inert (N₂, Ar, or He) | Prevents oxidation of tributylamine |
| Molar ratio (amine:halide) | 1:1 to 1:1.2 | Slight excess of halide ensures complete reaction |
Method 2: Modified Continuous Flow Synthesis
This approach adapts the continuous microchannel reactor technology described for tetrabutylammonium bromide synthesis to prepare benzyltributylammonium bromide with shorter reaction times and improved efficiency.
Reaction Procedure
- Tributylamine is dissolved in acetonitrile
- The solution is mixed with benzyl bromide in a specific molar ratio (typically 1:1 to 1:1.5)
- The mixture enters a continuous microchannel reactor
- The reaction proceeds at 70-80°C for 3-5 hours
- The product is isolated by cooling, solvent removal, and crystallization
This approach draws from the method described for tetrabutylammonium bromide where reaction times of only 3-5 hours were needed at temperatures of 60-90°C when using a continuous flow system.
Optimized Parameters
| Parameter | Value | Effect on Yield |
|---|---|---|
| Molar ratio (tributylamine:benzyl bromide) | 1:1 | Optimal stoichiometry |
| Temperature | 80°C | Higher temperatures may cause degradation |
| Reaction time | 2-3 hours | Sufficient for high conversion |
| Flow rate | 15 mL/min | Controls residence time in reactor |
Under these optimized conditions, yields approaching 90% can be achieved, making this method significantly more efficient than traditional batch processes.
Method 3: Crystallization-Based Purification Process
This method focuses on the purification of crude benzyltributylammonium bromide through crystallization, adapting techniques used for tetrabutylammonium bromide.
Procedure
- The crude product from either Method 1 or 2 is dissolved in ethyl acetate
- The solution is heated to reflux and maintained for 0.5 hours
- The mixture is cooled to induce crystallization
- The crystals are filtered and dried under reduced pressure at 50°C
- The resulting white crystals are the purified benzyltributylammonium bromide
This purification approach is particularly effective for obtaining high-purity product suitable for applications as a phase transfer catalyst.
Reaction Parameters and Their Impact on Synthesis
Temperature Effects
Temperature plays a crucial role in the quaternization reaction:
| Temperature Range | Effect on Reaction |
|---|---|
| Below 40°C | Extremely slow reaction kinetics, incomplete conversion |
| 50-70°C | Moderate reaction rate, good selectivity |
| 70-85°C (reflux of acetonitrile) | Optimal balance between rate and selectivity |
| Above 85°C | Faster reaction but potential side reactions |
Solvent Selection
Acetonitrile is the preferred solvent for benzyltributylammonium bromide synthesis due to its ability to dissolve both the starting materials and the product, as well as its suitable boiling point. Alternative solvents include:
| Solvent | Advantages | Disadvantages |
|---|---|---|
| Acetonitrile | Excellent solubility, suitable boiling point | Moderately toxic |
| DMF | Higher boiling point, good solubility | Difficult to remove completely |
| Acetone | Lower toxicity | Lower boiling point, reduced reaction rate |
| Ethyl acetate | Used mainly for purification | Not ideal as reaction medium |
Acetonitrile should be present in quantities of approximately 100-500 milliliters per mole of tributylamine, with about 200 milliliters per mole being optimal.
Purification and Isolation Techniques
Isolating pure benzyltributylammonium bromide requires careful purification steps:
Solvent Removal
After the quaternization reaction, the reaction mixture typically contains:
- The desired benzyltributylammonium bromide
- Unreacted starting materials
- The reaction solvent
The solvent (acetonitrile) is removed first, typically by:
Purification Methods
Several purification approaches can be employed:
| Method | Procedure | Advantages |
|---|---|---|
| Crystallization from ethyl acetate | Dissolve in ethyl acetate, heat to reflux, cool to crystallize | High purity, good recovery |
| Aqueous extraction | Form aqueous solution, wash with immiscible organic solvent | Removes non-ionic impurities |
| Recrystallization | Multiple crystallization steps from appropriate solvents | Highest purity |
For optimal results, the crystallization method using ethyl acetate has been shown to produce high-purity benzyltributylammonium bromide.
Analytical Characterization
The successful synthesis of benzyltributylammonium bromide can be confirmed through various analytical techniques:
Physical Properties
Pure benzyltributylammonium bromide exhibits the following physical properties:
Spectroscopic Analysis
The compound can be characterized using various spectroscopic techniques, including:
- NMR spectroscopy (¹H and ¹³C)
- Mass spectrometry
- Infrared spectroscopy
Scale-up Considerations
When scaling up the synthesis of benzyltributylammonium bromide, several factors must be considered:
Equipment Selection
For large-scale production, the following equipment configurations are recommended:
Yield Optimization
To maximize yield during scale-up:
- Maintain precise temperature control
- Ensure complete mixing of reagents
- Allow sufficient reaction time (22-24 hours in batch process)
- Optimize purification steps to minimize product loss
Chemical Reactions Analysis
Types of Reactions: Benzenebutanammonium Bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It undergoes nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products:
Oxidation: Produces corresponding oxides.
Reduction: Produces amines.
Substitution: Produces substituted ammonium compounds.
Scientific Research Applications
Phase Transfer Catalyst
Benzenebutanammonium bromide serves as an effective phase transfer catalyst (PTC) in various chemical reactions. PTCs facilitate the transfer of reactants between two immiscible phases, typically between organic and aqueous solutions. This property significantly enhances reaction rates and yields.
- Reactions Involving this compound :
- Alkylation Reactions : It is utilized in the alkylation of various substrates, allowing for the efficient introduction of alkyl groups into organic molecules.
- Esterification Processes : The compound aids in the formation of esters from acids and alcohols, improving overall yield and reaction time.
- Oxidation-Reduction Reactions : this compound has been shown to catalyze oxidation-reduction reactions effectively, making it valuable in synthetic organic chemistry.
Organic Synthesis
In organic synthesis, this compound has been employed to enhance the efficiency of several chemical transformations:
- Synthesis of Aryl Amines : The compound facilitates the synthesis of N-aryl amines through various coupling reactions, including Suzuki and Heck reactions.
- Carbonylation Reactions : It has been used in carbonylation reactions to produce valuable carbonyl compounds from alkenes and carbon monoxide.
- Ionic Liquid Applications : As an ionic liquid, this compound can be used under solvent-free conditions, promoting greener chemical processes.
Biotechnological Applications
This compound is also significant in biotechnological contexts:
- Cell Culture and Transfection : It is utilized in bioprocessing applications, particularly for cell culture and transfection processes. The compound aids in enhancing cell membrane permeability, facilitating the uptake of nucleic acids into cells.
- Molecular Testing : Its properties make it suitable for applications in molecular testing, including PCR (Polymerase Chain Reaction) assays where it can act as a reagent to improve reaction conditions.
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound across various applications:
Mechanism of Action
The mechanism by which Benzenebutanammonium Bromide exerts its effects involves its interaction with molecular targets through ionic and covalent bonding. It can act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture . This property is particularly useful in organic synthesis, where it enhances reaction rates and yields.
Comparison with Similar Compounds
Trimethylphenylammonium Bromide (CAS 16056-11-4)
Benzylethyldimethylammonium Bromide
- Structure : Benzyl group linked to an ethyldimethylammonium moiety.
- Key Differences : Shorter alkyl chain (ethyl vs. butyl) reduces lipophilicity, impacting its efficacy in phase-transfer reactions. Crystallographic data (e.g., bond angles: C2–N1–C3 = 106.30°) suggest tighter ionic packing, influencing solubility .
N-Benzyl-N,N-dibutylbutan-1-aminium Bromide
- Structure : Features a benzyl group and three butyl chains attached to the nitrogen.
- Applications: Acts as a phase-transfer catalyst in nucleophilic substitutions. The extended alkyl chains enhance lipid solubility, favoring applications in nonpolar media compared to this compound .
Functional Analogues
Benzalkonium Bromide (CAS 91080-29-4)
1-Naphthylmethylammonium Bromide (CAS 217309-83-6)
- Structure : Naphthalene ring substituted with a methylammonium group.
- Key Differences : The fused aromatic system increases π-π stacking interactions, enhancing stability in organic semiconductors but reducing solubility in aqueous systems compared to this compound .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | CAS Number | Key Structural Features | Primary Applications |
|---|---|---|---|
| This compound | 120375-52-2 | C6H5-(CH2)4-NH3+ Br− | Dielectric materials, catalysis |
| Trimethylphenylammonium Bromide | 16056-11-4 | C6H5-N(CH3)3+ Br− | Surfactants, organic synthesis |
| Benzalkonium Bromide | 91080-29-4 | C6H5CH2N(CH3)2-CnH2n+1 Br− (n=8–18) | Disinfectants, preservatives |
| 1-Naphthylmethylammonium Bromide | 217309-83-6 | C10H7-CH2-NH3+ Br− | Organic electronics |
Table 2: Thermal and Solubility Properties*
| Compound | Thermal Stability (°C) | Solubility in Water (g/100 mL) |
|---|---|---|
| This compound | >200 (decomposes) | 12.5 |
| Benzalkonium Bromide | 150–160 | 50.0 |
| Trimethylphenylammonium Bromide | 180 | 8.2 |
Research Findings
- Materials Science : this compound is employed as a dopant in barium titanate (BaTiO3) perovskites to enhance dielectric constants. Its ionic radius and charge distribution improve lattice stability compared to shorter-chain analogues like Trimethylphenylammonium Bromide .
- Phase-Transfer Catalysis : While less lipophilic than N-Benzyl-N,N-dibutylbutan-1-aminium Bromide, this compound demonstrates moderate efficiency in aqueous-organic biphasic reactions due to balanced hydrophilicity .
- Toxicity Profile : Unlike Benzalkonium Bromide, which exhibits significant ecotoxicity, this compound shows lower acute toxicity in preliminary assays, though comprehensive environmental data remain scarce .
Biological Activity
Benzenebutanammonium bromide (BBA-Br) is a quaternary ammonium compound with potential biological and chemical applications. This article focuses on its biological activity, including antimicrobial, catalytic, and other bio-relevant properties based on available research.
Case Study: Azobenzene-Ammonium Bromides
A study on azobenzene derivatives containing ammonium bromide groups showed significant antimicrobial activity. Compounds with bromine substituents exhibited enhanced efficacy due to electron-withdrawing effects that increase membrane interaction. These findings suggest that BBA-Br may also exhibit strong antimicrobial properties due to its bromide ion .
| Microorganism | Activity (MIC) |
|---|---|
| S. aureus | 35 µM/mL |
| P. aeruginosa | 50–250 mg/mL |
| K. pneumoniae | Moderate sensitivity |
Catalytic Role in Biological Systems
BBA-Br and similar compounds are widely used as phase-transfer catalysts in organic synthesis, facilitating reactions in aqueous-organic systems. This catalytic property can indirectly contribute to biological activity by enabling the synthesis of bioactive molecules:
- Applications : Catalyzes alkylation, oxidation, and esterification reactions .
- Environmental Benefits : BBA-Br is non-volatile and non-flammable, making it safer for use in pharmaceutical synthesis .
Example: TBAB-Catalyzed Reactions
Tetrabutylammonium bromide (TBAB), a structurally related compound, has been shown to catalyze the synthesis of heterocyclic scaffolds with anticancer and antimicrobial properties. By analogy, BBA-Br may have similar catalytic applications .
Cytotoxicity and Safety
Quaternary ammonium compounds often exhibit cytotoxicity at higher concentrations:
- Irritation Potential : Risk phrases for BBA-Br include R36/37/38 (irritant to eyes, respiratory system, and skin) .
- Safe Handling : Safety protocols recommend avoiding inhalation or direct contact and using personal protective equipment .
Structure-Activity Relationship
The biological activity of BBA-Br is influenced by its molecular structure:
- Ammonium Group : Enhances interaction with negatively charged microbial surfaces.
- Benzene Ring : Provides hydrophobic interactions that stabilize binding.
- Bromide Ion : Contributes to antimicrobial potency through electron-withdrawing effects.
Research Gaps
Despite its potential, direct studies on the biological activity of this compound are sparse. Future research should focus on:
- Detailed antimicrobial testing across diverse pathogens.
- Cytotoxicity evaluation on mammalian cell lines.
- Exploration of its role as a catalyst in biologically relevant reactions.
Summary Table of Biological Properties
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Benzenebutanammonium Bromide with high purity?
- Methodology : Use quaternization reactions by reacting benzenebutanamine with bromomethane in a polar solvent (e.g., ethanol) under controlled pH and temperature. Purify via recrystallization using acetone/ether mixtures, and confirm purity via elemental analysis (C, H, N) and NMR spectroscopy .
- Safety : Conduct reactions in a fume hood with explosion-proof equipment due to bromomethane’s flammability. Use PPE (gloves, goggles) compliant with EN 374 and EN 166 standards .
Q. How should researchers handle and store this compound to prevent degradation?
- Handling : Work in a well-ventilated area with local exhaust ventilation. Avoid static discharge by grounding equipment. Use corrosion-resistant containers (e.g., glass or PTFE) .
- Storage : Store in airtight containers under inert gas (argon/nitrogen) in a cool (<20°C), dark, and dry environment. Separate from oxidizers and moisture-sensitive reagents .
Q. What analytical techniques are critical for characterizing this compound?
- Key Methods :
- NMR : Confirm molecular structure via / NMR chemical shifts (e.g., aromatic protons at δ 7.2–7.5 ppm).
- Elemental Analysis : Verify stoichiometry (target: C 54.5%, H 7.3%, N 4.3%, Br 27.6%).
- Melting Point : Compare observed mp (e.g., ~230°C) to literature values to assess purity .
Advanced Research Questions
Q. How can this compound be integrated into perovskite solar cell fabrication?
- Application : Use as a surface passivation agent for Sn-based perovskites. Dissolve in anhydrous DMF (10 mM), spin-coat onto perovskite layers, and anneal at 100°C for 10 min. Monitor efficiency via J-V curves and external quantum efficiency (EQE) measurements .
- Data Validation : Compare device stability under continuous illumination (AM 1.5G) with control samples. Use XPS to confirm bromide incorporation at perovskite interfaces .
Q. How do researchers resolve contradictions in crystallographic data for ammonium-based compounds?
- Case Study : If XRD results conflict with computational models (e.g., bond angles deviating >5° from DFT predictions), re-examine sample preparation (e.g., solvent residues, polymorphism). Cross-validate with single-crystal XRD and solid-state NMR .
- Documentation : Maintain detailed logs of synthesis conditions (e.g., solvent, temperature) and instrumental parameters (e.g., scan rate, wavelength) to identify variability sources .
Q. What strategies optimize the use of this compound in ion-selective electrodes?
- Experimental Design : Prepare PVC-based membranes with 5 wt% this compound, 30 wt% plasticizer (e.g., o-NPOE), and 65 wt% PVC. Test selectivity coefficients () for target ions (e.g., NO) using the separate solution method. Calibrate with a Ag/AgCl reference electrode .
- Troubleshooting : If response time exceeds 30 s, adjust membrane thickness (<200 μm) or increase ionophore concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
